molecular formula C22H24N4O4 B2541926 (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid CAS No. 1050501-64-8

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid

Cat. No.: B2541926
CAS No.: 1050501-64-8
M. Wt: 408.458
InChI Key: RMUCLSZPXSHUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acid azides. These compounds are widely used in peptide synthesis due to their stability and ease of handling. The presence of the azido group makes this compound particularly useful in click chemistry and other bioorthogonal reactions.

Mechanism of Action

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within a biological system.

Mode of Action

The mode of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid involves its use as a coupling agent in peptide synthesis . The compound interacts with its targets by forming peptide bonds, which are the chemical links between amino acids in a protein or peptide. This results in changes to the structure and function of the target proteins or peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Azidation: The protected amino acid is then converted to the corresponding azide by reacting it with sodium azide.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Sodium Azide: Used for azidation.

    Fmoc Chloride: Used for protecting the amino group.

    Triphenylphosphine: Used for reducing the azido group.

    Piperidine: Used for deprotecting the Fmoc group.

Major Products Formed

    Triazoles: Formed in click chemistry reactions.

    Amines: Formed by reduction of the azido group.

    Free Amino Acids: Formed by deprotection of the Fmoc group.

Scientific Research Applications

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Fmoc protecting group and the azido functional group. This combination allows for its use in both peptide synthesis and click chemistry, providing versatility in various chemical and biological applications.

Biological Activity

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure incorporates a fluorenyl group, which enhances lipophilicity and may influence its biological interactions. This article provides a detailed examination of the biological activities associated with this compound, including its potential applications in various therapeutic areas.

PropertyValue
Molecular FormulaC22H24N4O4
Molecular Weight408.46 g/mol
Storage Temperature-20°C
Hazard CodesN
Risk Statements50
Safety Statements61

The biological activity of this compound is primarily linked to its structural components. The fluorenyl moiety may facilitate binding to hydrophobic pockets in target proteins, while the azido group can participate in various chemical reactions that enhance biological activity. This compound has been studied for its interactions with specific molecular targets, including enzymes and receptors.

Biological Activities

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant inhibition against bacterial growth, particularly against strains such as Staphylococcus aureus and Mycobacterium tuberculosis . The fluorenyl group contributes to the antimicrobial properties by enhancing membrane permeability.
  • Neuroprotective Effects :
    • Some derivatives have been investigated for their potential in treating neurodegenerative diseases. Studies indicate that modifications to the fluorenyl or azido groups can enhance neuroprotective activities .
  • Anti-inflammatory Properties :
    • The compound may modulate inflammatory pathways, influencing cytokine production and immune responses. Research has shown that structural analogs can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Study 1: Antimicrobial Efficacy

A series of fluorenyl derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that certain modifications led to enhanced activity against multi-drug resistant strains of Mycobacterium tuberculosis. The most effective compounds exhibited IC50 values in the low micromolar range .

Study 2: Neuroprotection

Research focused on the neuroprotective effects of fluorenyl derivatives demonstrated that specific analogs could reduce oxidative stress markers in neuronal cell cultures. These findings suggest that this compound may have therapeutic potential in neurodegenerative conditions such as Alzheimer's disease .

Study 3: Anti-inflammatory Mechanisms

In vitro studies revealed that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This property highlights its potential use in treating inflammatory diseases, where modulation of immune responses is critical .

Properties

IUPAC Name

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCLSZPXSHUDT-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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